molecular formula C14H15NO5 B2846765 methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate CAS No. 893730-00-2

methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Cat. No. B2846765
CAS RN: 893730-00-2
M. Wt: 277.276
InChI Key: BAUVXKRFXRVZPA-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Scientific Research Applications

Synthesis of Pyrroloindole-4-Carboxylates

Alkylation of 3-aryl-4,6-dimethoxyindole and subsequent treatment with Vilsmeier formylation reagent yields formylindoles. These formylindoles can undergo intramolecular aldol condensation to produce pyrroloindole-4-carboxylates, with yields ranging from 30-60%. This synthesis pathway is significant for structural assignment and confirmation, including X-ray crystallography data in some cases (Jumina, 2010).

Reactions of 6,8-Dimethoxypyrroloindoles

Investigations into the electrophilic substitutions of some pyrroloindoles, including formylation and acylation, have shown that these reactions typically occur at the C2 or C4 position of the indole ring. The study highlights the diverse range of products that can be obtained from these reactions, contributing to a better understanding of indole chemistry (Jumina, Kumar, & Black, 2009).

Transformations under Acidic Conditions

Research has shown that under acidic conditions, 3-formylindole forms various indole derivatives. These derivatives include tri(indol-3-yl)methylium salt and indolo[2,3-b]carbazole, which are significant for understanding the reactivity and transformation pathways of indole compounds under acidic conditions (Korolev et al., 1999, 2000).

Ru-Catalyzed Formylation and Fe-Catalyzed Acylation

A study demonstrates the C3-selective formylation and acylation of free (N-H) indoles using Ru- and Fe-catalysis, respectively. This process is noted for its compatibility with various functional groups and typically yields desirable products efficiently. Such catalytic methods are crucial for the selective modification of indole compounds (Wu & Su, 2011).

Future Directions

The future directions of research on “methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate” and similar indole derivatives could involve the development of novel synthesis methods and further exploration of their biological applications .

properties

IUPAC Name

methyl 3-formyl-4,6-dimethoxy-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-15-10-5-8(18-2)6-11(19-3)12(10)9(7-16)13(15)14(17)20-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUVXKRFXRVZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=C2)OC)OC)C(=C1C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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